4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

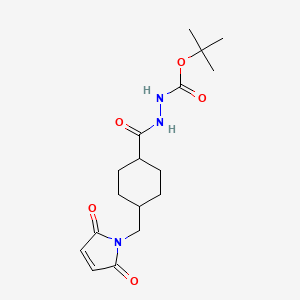

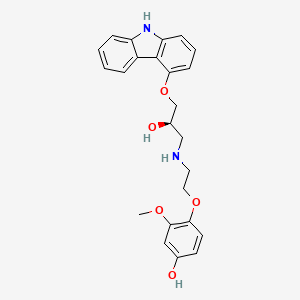

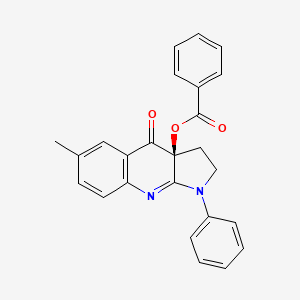

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is a product used for proteomics research . It is a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent . The IUPAC name for this compound is tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate .

Synthesis Analysis

The synthesis of a similar compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), was reported in a study . The synthesis involved five different steps, and the compounds at each step were analyzed using infrared spectroscopy. The structure of the final product was confirmed using NMR .Molecular Structure Analysis

The molecular formula of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is C17 H25 N3 O5, and it has a molecular weight of 351.40 . Further details about the position of different types of carbons and protons in the molecular structure would require more specific studies .Chemical Reactions Analysis

As a heterobifunctional crosslinking reagent, this compound can cross-link both a sulfhydryl group and a free amine group . This makes it useful for sequential conjugation to minimize polymerization .Wissenschaftliche Forschungsanwendungen

Heterobifunctional Linker in Bioconjugation

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate, as part of the compound succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), has been widely utilized as a heterobifunctional linker. This application is crucial in immunoassays, radio-labeling for tumor imaging, therapeutic agent delivery, and the immobilization of oligonucleotides on glass surfaces. Its chemoselective reactivity facilitates the coupling of different biomolecules, proving essential for targeted drug delivery systems and diagnostic applications (Leonard & Bruncková, 2012).

Functionalization and Catalysis

The compound has also been involved in the functionalization of cyclohexane, showcasing its role in catalytic processes. The use of tert-butyl hydroperoxide as an oxidant in the presence of metal-substituted materials highlights its efficiency in transforming cyclohexane into valuable chemical products. This application is significant for the development of sustainable chemical processes, where the goal is to achieve high selectivity and yield under mild conditions (Wang et al., 1998).

Organic Synthesis and Polymerization

In organic synthesis, derivatives of this compound have been employed as key intermediates. For example, the synthesis of new benzimidazole units coupled with donor units like 3-hexylthiophene and 3,4-ethylenedioxythiophene (EDOT) via Stille coupling uses such intermediates. These applications underline the compound's utility in creating complex organic molecules with potential electronic and optical properties, important for materials science and electronic applications (Ozelcaglayan et al., 2012).

Environmental and Sensory Applications

The tert-butyl moiety, a component of the compound , plays a significant role in environmental sensing applications. For instance, benzothizole modified carbazole derivatives with a tert-butyl group have shown potential in detecting volatile acid vapors. This application is critical for environmental monitoring, highlighting the compound's relevance in developing sensory materials for detecting pollutants and hazardous substances (Sun et al., 2015).

Zukünftige Richtungen

The future directions for the use of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate could include further exploration of its potential in proteomics research . Its ability to cross-link sulfhydryl and carbohydrate groups could be particularly useful in studying protein structure and function .

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFRXODZHURMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652622 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate | |

CAS RN |

887406-71-5 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)